

# Application of (+)-trans-C75 in Breast Cancer Xenografts: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(+)-trans-C75, hereafter referred to as C75, is a synthetic small molecule inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Numerous studies have highlighted the overexpression of FASN in various cancers, including breast cancer, making it a promising therapeutic target. C75 exerts its anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells that are dependent on endogenous fatty acid synthesis. This document provides detailed application notes and experimental protocols for the use of C75 in breast cancer xenograft models, based on preclinical research findings.

## Data Presentation

### Table 1: In Vivo Efficacy of C75 in Human Cancer Xenograft Models

While specific tabulated data for breast cancer xenografts are not readily available in the public domain, the following table summarizes the reported efficacy of C75 in various human cancer xenograft models to provide an indication of its potential anti-tumor activity.

| Cancer Type     | Cell Line | Animal Model | C75 Dosage and Schedule | Key Findings                                                                                                                     | Reference |
|-----------------|-----------|--------------|-------------------------|----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Breast Cancer   | MCF-7     | Nude Mice    | Not specified           | Inhibition of tumor growth to less than one-eighth of control volumes.                                                           | [1][2]    |
| Colon Cancer    | HCT-15    | Nude Mice    | 10 mg/kg and 20 mg/kg   | Reduction in final tumor weight from 2.51 g (control) to 1.01 g (10 mg/kg) and 0.84 g (20 mg/kg).                                | [3]       |
| Prostate Cancer | LNCaP     | Nude Mice    | 30 mg/kg, weekly        | 80% inhibition of tumor growth. Mean final tumor volume of 330 mm <sup>3</sup> versus 1430 mm <sup>3</sup> in the control group. | [3]       |
| Breast Cancer   | BT474     | Nude Mice    | Not specified           | In combination with Taxol, C75 extensively inhibited tumor growth by 9-fold and                                                  | [4]       |

reduced  
tumor size by  
4-fold  
compared to  
control.

---

## Experimental Protocols

### Breast Cancer Xenograft Model Establishment (MCF-7 Example)

This protocol describes the establishment of a subcutaneous MCF-7 human breast cancer xenograft model in immunodeficient mice.

#### Materials:

- MCF-7 human breast cancer cell line
- Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Matrigel® Basement Membrane Matrix
- Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
- 17 $\beta$ -Estradiol pellets (0.72 mg, 60-day release)
- Sterile PBS, syringes, and needles (27-30 gauge)
- Anesthesia (e.g., isoflurane)
- Surgical tools (forceps, scissors)
- Wound clips or sutures

#### Procedure:

- Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice and subcutaneously implant a 17 $\beta$ -estradiol pellet in the dorsal neck region. This is crucial for the

growth of estrogen-dependent MCF-7 cells.

- Cell Preparation: Culture MCF-7 cells to 70-80% confluence. On the day of injection, harvest the cells using trypsin, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $5 \times 10^7$  cells/mL. Keep the cell suspension on ice.
- Tumor Cell Implantation:
  - Anesthetize the mouse.
  - Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension (containing  $5 \times 10^6$  cells).
  - Inject the cell suspension subcutaneously into the right flank of the mouse.
  - Monitor the mice for tumor growth.

## C75 Administration and Tumor Monitoring

This protocol outlines the procedure for treating established breast cancer xenografts with C75.

Materials:

- **(+)-trans-C75**
- Vehicle for dissolving C75 (e.g., DMSO, followed by dilution in sterile saline)
- Dosing syringes and needles
- Calipers for tumor measurement
- Animal scale

Procedure:

- Tumor Growth and Grouping:

- Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width<sup>2</sup>) / 2.
- When the average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- C75 Preparation and Administration:
  - Prepare a stock solution of C75 in a suitable vehicle. The final injection volume should be appropriate for the administration route (e.g., 100 µL for intraperitoneal injection).
  - Administer C75 to the treatment group at the desired dosage (e.g., 20-30 mg/kg) via the chosen route (intraperitoneal injection is common). The control group should receive an equivalent volume of the vehicle.
  - The treatment schedule can vary, but a common approach is administration every other day or weekly.
- Monitoring and Endpoint:
  - Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
  - Monitor the general health of the animals daily.
  - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm<sup>3</sup>) or after a set duration of treatment.
  - At the end of the study, euthanize the mice, and excise the tumors for final weight measurement and further analysis (e.g., histology, Western blotting).

## Mandatory Visualizations

### Signaling Pathway of C75-Induced Apoptosis in Breast Cancer

[Click to download full resolution via product page](#)

Caption: C75 inhibits FASN, leading to metabolic and signaling changes that induce apoptosis.

## Experimental Workflow for C75 Efficacy in Breast Cancer Xenografts

[Click to download full resolution via product page](#)

Caption: Workflow for assessing C75 efficacy in a breast cancer xenograft model.

## Mechanism of Action

C75's primary mechanism of action is the inhibition of FASN. In cancer cells with high FASN expression, this leads to a rapid accumulation of the FASN substrate, malonyl-CoA.<sup>[1][2]</sup> This accumulation is a key mediator of C75's cytotoxic effects.<sup>[1][2]</sup> Elevated malonyl-CoA levels inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme crucial for the transport of fatty acids into the mitochondria for  $\beta$ -oxidation.<sup>[5]</sup> The inhibition of both fatty acid synthesis (by targeting FASN) and fatty acid oxidation (via CPT-1 inhibition) creates a metabolic crisis in the cancer cell.<sup>[5]</sup>

Furthermore, the inhibition of FASN and the resulting accumulation of malonyl-CoA lead to an increase in ceramide synthesis.<sup>[6]</sup> Ceramide is a pro-apoptotic lipid that can trigger cell death. The apoptotic cascade is further activated by the upregulation of pro-apoptotic genes such as BNIP3, TRAIL, and DAPK2.<sup>[6]</sup>

In addition to these metabolic effects, FASN inhibition by C75 has been shown to impact key signaling pathways involved in cell growth and survival. It can lead to the downregulation of the PI3K/Akt signaling pathway and modulate the MAPK/ERK pathway.<sup>[7]</sup> C75 treatment also results in the increased expression of the cyclin-dependent kinase inhibitors p21 and p27, leading to cell cycle arrest.<sup>[8]</sup> This multi-faceted mechanism of action underscores the potential of C75 as an anti-cancer agent in FASN-overexpressing breast tumors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. Malonyl-coenzyme-A is a potential mediator of cytotoxicity induced by fatty-acid synthase inhibition in human breast cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]

- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fatty acid synthase inhibition in human breast cancer cells leads to malonyl-CoA-induced inhibition of fatty acid oxidation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of apoptosis induced by the inhibition of fatty acid synthase in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid synthase regulates estrogen receptor- $\alpha$  signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Application of (+)-trans-C75 in Breast Cancer Xenografts: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167901#application-of-trans-c75-in-breast-cancer-xenografts]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)